molecular formula C18H22N4O B14169311 N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide CAS No. 713089-56-6

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide

Cat. No.: B14169311
CAS No.: 713089-56-6
M. Wt: 310.4 g/mol
InChI Key: DCUCICCGUMBAOZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide is a heterocyclic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the biological context and the specific target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide stands out due to its unique combination of a pyrazole and quinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

713089-56-6

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide

InChI

InChI=1S/C18H22N4O/c1-5-22-18-14(17(21-22)20-16(23)8-11(2)3)10-13-7-6-12(4)9-15(13)19-18/h6-7,9-11H,5,8H2,1-4H3,(H,20,21,23)

InChI Key

DCUCICCGUMBAOZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)CC(C)C

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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